molecular formula C9H10F4N2 B13041305 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13041305
M. Wt: 222.18 g/mol
InChI Key: FWFMYGKUYQPYCO-UHFFFAOYSA-N
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Description

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is a fluorinated organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 3-fluoro-5-(trifluoromethyl)benzene is reacted with ethane-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its combination of fluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2

InChI Key

FWFMYGKUYQPYCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(CN)N

Origin of Product

United States

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